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molecular formula C29H35N3O2 B8615286 1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]- CAS No. 52830-80-5

1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-

Cat. No. B8615286
M. Wt: 457.6 g/mol
InChI Key: YEWGFFJIKYOBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04096176

Procedure details

In a manner similar to that of part B of Example 1 condensation of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (25 g.) and N,N,N',N'-tetramethyl-m-phenylenediamine (13.2 g.) in contact with acetic anhydride (75 g.) and recrystallization of the resulting product afforded 3-(2,4-bis(dimethylamino)phenyl)-3-(2-methyl-4-(diethylamino)phenyl)phthalide (I: X = (CH3)2N, Y2 = CH3, Y4 = (CH3CH2)2N, Z4 = Z5 = Z6 = Z7 = H) in a first crop from toluene (m.p. 204°-206° C.) and in a second crop from a mixture of toluene and hexane (m.p. 191°-195° C.).

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:18]=[C:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])[CH:16]=[CH:15][C:3]=1[C:4]([C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])=O.[CH3:24][N:25]([CH3:35])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([N:32]([CH3:34])[CH3:33])[CH:27]=1>>[CH3:33][N:32]([CH3:34])[C:28]1[CH:27]=[C:26]([N:25]([CH3:35])[CH3:24])[CH:31]=[CH:30][C:29]=1[C:4]1([C:3]2[CH:15]=[CH:16][C:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:18][C:2]=2[CH3:1])[C:6]2[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8](=[O:9])[O:10]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=CC(=C1)N(CC)CC
Name
Quantity
13.2 g
Type
reactant
Smiles
CN(C1=CC(=CC=C1)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with acetic anhydride (75 g.) and recrystallization of the resulting product

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C=CC(=C1)N(C)C)C1(OC(=O)C2=CC=CC=C12)C1=C(C=C(C=C1)N(CC)CC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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